molecular formula C19H13BrN2O5 B4057900 5-bromo-3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one

5-bromo-3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B4057900
M. Wt: 429.2 g/mol
InChI Key: QVNGVAHUWQUZDX-UHFFFAOYSA-N
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Description

  • Reagents: Propargyl bromide, potassium carbonate
  • Conditions: Reflux

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the Suzuki-Miyaura coupling reaction using more efficient palladium catalysts.

Properties

IUPAC Name

5-bromo-3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1-prop-2-ynylindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN2O5/c1-2-9-21-16-8-5-13(20)10-15(16)19(25,18(21)24)11-17(23)12-3-6-14(7-4-12)22(26)27/h1,3-8,10,25H,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNGVAHUWQUZDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting from readily available starting materials. One common approach is to use a Suzuki-Miyaura coupling reaction to introduce the bromine atom and the nitrophenyl group . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.

  • Step 1: Synthesis of the Indole Core

    • Starting material: 2-bromoaniline
    • Reagents: Acetone, sodium hydroxide
    • Conditions: Reflux

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid

    Reduction: Hydrogen gas over palladium catalyst

    Substitution: Nucleophiles like amines or thiols in the presence of a base

Major Products

    Oxidation: Formation of a carbonyl compound

    Reduction: Formation of an amine derivative

    Substitution: Formation of various substituted indole derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-bromo-3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one is not fully understood, but it is believed to interact with various molecular targets and pathways. The presence of multiple functional groups allows it to bind to different receptors and enzymes, potentially inhibiting or activating specific biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-bromo-3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one apart is its unique combination of functional groups, which provides a wide range of reactivity and potential applications. The presence of the bromine atom, hydroxyl group, nitrophenyl group, and propynyl group makes it a versatile compound for various chemical transformations and biological studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
5-bromo-3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one

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